3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The yield of the title compound was reported to be 65% .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” were monitored by thin layer chromatography (TLC) .Physical and Chemical Properties Analysis
The compound “this compound” has been characterized using 1H NMR, 13C NMR, and MS . The 1H NMR (DMSO-d6, 500 MHz) data are as follows: δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .Mechanism of Action
Target of Action
The compound, 3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The primary targets of these compounds are often enzymes or receptors involved in these biological processes .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. For example, some thiazole derivatives have been found to inhibit the activity of enzymes, leading to a decrease in the production of certain molecules . The specific mode of action of this compound would depend on its exact structure and the nature of its targets .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets an enzyme involved in inflammation, it could affect the biochemical pathways related to the production of inflammatory molecules . Similarly, if the compound targets a receptor involved in cell growth, it could affect the pathways related to cell proliferation .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical structure. Thiazole derivatives are generally soluble in organic solvents and have a planar structure, which could influence their absorption and distribution . The metabolism and excretion of the compound would depend on its interactions with metabolic enzymes and transporters .
Result of Action
The result of the compound’s action would be changes in the cellular processes related to its targets. For example, if the compound inhibits an enzyme involved in inflammation, the result could be a decrease in inflammation . If the compound targets a receptor involved in cell growth, the result could be a decrease in cell proliferation .
Action Environment
The action of the compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Other factors, such as the presence of other molecules or cells, could also influence the compound’s action .
Future Directions
Benzothiazole derivatives, including “3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide”, have shown promising biological activities . Future research could focus on exploring their potential applications in various fields, including medicinal chemistry, organic synthesis, and the development of new methods for the natural product inspired bioactive glycohybrids .
Properties
IUPAC Name |
3-chloro-N-(5-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3S3/c1-26(22,23)9-6-7-13-11(8-9)19-17(25-13)20-16(21)15-14(18)10-4-2-3-5-12(10)24-15/h2-8H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYRFJIUGBPGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.